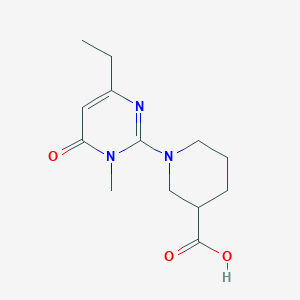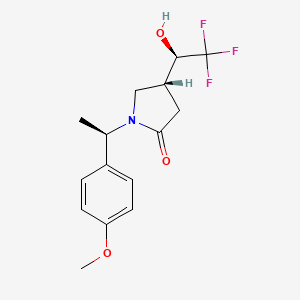
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate imidazole derivative under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production costs.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial RNA polymerase, preventing bacterial replication . The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity but have different molecular structures and mechanisms of action.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: This compound is used in photophysical studies and has unique light-emitting properties.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-3-4-10(11(5-8)18-2)15-6-9(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
InChI Key |
XHVSIJHBRTYOPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


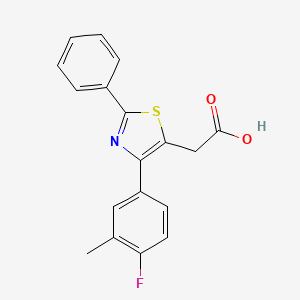
![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
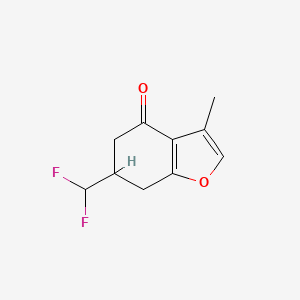
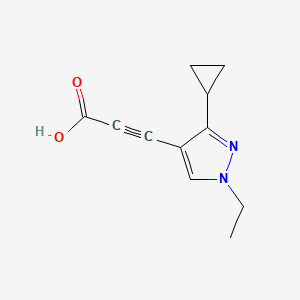


![4-((Ethylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11790799.png)
![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)


